molecular formula C12H13ClN2O2S B14394060 N-(3-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea CAS No. 88258-76-8

N-(3-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea

Cat. No.: B14394060
CAS No.: 88258-76-8
M. Wt: 284.76 g/mol
InChI Key: RULLBRVIJRBVFL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-5,6-dihydro-1,4-oxathiin-3-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may find use in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl and oxathiin rings. Examples might include:

  • N-(3-Chlorophenyl)-N’-(2-methyl-1,4-oxathiin-3-yl)urea
  • N-(3-Chlorophenyl)-N’-(5,6-dihydro-1,4-oxathiin-3-yl)urea

Uniqueness

The uniqueness of N-(3-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88258-76-8

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)urea

InChI

InChI=1S/C12H13ClN2O2S/c1-8-11(18-6-5-17-8)15-12(16)14-10-4-2-3-9(13)7-10/h2-4,7H,5-6H2,1H3,(H2,14,15,16)

InChI Key

RULLBRVIJRBVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCCO1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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